molecular formula C25H51NO3 B1196893 1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide CAS No. 76391-82-7

1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide

Cat. No. B1196893
CAS RN: 76391-82-7
M. Wt: 413.7 g/mol
InChI Key: XYVDNBKDAAXMPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide, also known as 1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide, is a useful research compound. Its molecular formula is C25H51NO3 and its molecular weight is 413.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76391-82-7

Product Name

1H-Azepinium, 1-(2-(decyloxy)-2-oxoethyl)-1-heptylhexahydro-, hydroxide

Molecular Formula

C25H51NO3

Molecular Weight

413.7 g/mol

IUPAC Name

decyl 2-(1-heptylazepan-1-ium-1-yl)acetate;hydroxide

InChI

InChI=1S/C25H50NO2.H2O/c1-3-5-7-9-10-11-15-19-23-28-25(27)24-26(20-16-12-8-6-4-2)21-17-13-14-18-22-26;/h3-24H2,1-2H3;1H2/q+1;/p-1

InChI Key

XYVDNBKDAAXMPG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCOC(=O)C[N+]1(CCCCCC1)CCCCCCC.[OH-]

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+]1(CCCCCC1)CCCCCCC.[OH-]

synonyms

degmin

Origin of Product

United States

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